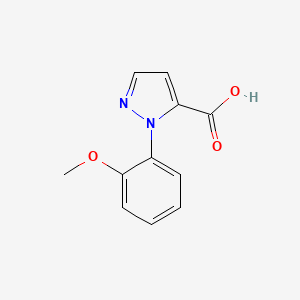

1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

1-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a methoxy-substituted phenyl ring at position 1 and a carboxylic acid group at position 5 of the pyrazole core. Its molecular formula is C₁₂H₁₂N₂O₃ (molecular weight: 232.24 g/mol) . The 2-methoxyphenyl substituent contributes to its electronic and steric properties, while the carboxylic acid group enhances polarity, making it a versatile building block in medicinal chemistry and materials science. This compound is cataloged under CAS numbers such as 1020240-43-0 and 1225539-41-2, with applications in drug discovery and organic synthesis .

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-9(11(14)15)6-7-12-13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGSDPPGJSLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783977-51-4 | |

| Record name | 1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrazoles or methoxyphenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

The compound has shown significant promise in the development of anti-inflammatory and analgesic drugs. Its unique chemical structure allows for interactions that can inhibit specific enzymes linked to inflammatory responses. Research indicates that pyrazole derivatives, including this compound, exhibit potential as effective therapeutic agents against pain and inflammation .

Anticancer Research

Studies have highlighted the compound's potential in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. Molecular docking studies have been utilized to predict its interactions with biological targets, optimizing its structure-activity relationships for enhanced efficacy .

Agricultural Chemistry

Development of Agrochemicals

1-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is being investigated for its role in developing new agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes in target plants and pathogens makes it a valuable candidate for creating effective crop protection solutions .

| Application | Mechanism | Target Organisms |

|---|---|---|

| Herbicides | Enzyme inhibition | Weeds |

| Fungicides | Pathogen inhibition | Fungal pathogens |

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in synthesizing advanced materials such as polymers and coatings. Its thermal and chemical resistance properties make it suitable for applications requiring durability and stability under various environmental conditions .

Biochemical Research

Enzyme Activity Studies

The compound serves as a valuable tool in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its selective reactivity allows for detailed investigations into complex biological processes, contributing to the understanding of various diseases .

Case Studies

-

Anti-inflammatory Studies

A study published in Molecules demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity through the inhibition of cyclooxygenase enzymes . The research utilized both experimental and theoretical approaches to confirm the efficacy of these compounds. -

Agrochemical Development

Research conducted on the compound's herbicidal properties indicated a notable reduction in weed growth when applied at specific concentrations. The study highlighted its potential as a selective herbicide that minimizes damage to surrounding crops while effectively controlling weed populations . -

Material Performance Evaluation

A recent evaluation of polymer composites incorporating this compound showed enhanced mechanical properties compared to traditional materials. The study concluded that the incorporation of this compound improved both strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

- Structure : Differs in the methoxy group position (4- vs. 2-methoxy on phenyl) and a methyl group at pyrazole position 3.

- Molecular Formula : C₁₂H₁₂N₂O₃ (same as target compound) .

- However, the methyl group at pyrazole-C3 may reduce solubility due to increased hydrophobicity .

1-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid

Functional Group Modifications

1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid

- Structure : Replaces the phenyl group with a chloropyridinyl ring and adds a difluoroethoxy chain.

- Molecular Formula : C₁₂H₉ClF₂N₃O₃ .

- Impact : The electron-withdrawing chlorine and fluorine atoms increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This compound is utilized in insecticides, demonstrating superior bioactivity compared to methoxy-substituted analogues .

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Key Observations :

- Methoxy Position : 2-Methoxy derivatives exhibit lower aqueous solubility but better membrane penetration than 4-methoxy isomers due to steric effects .

- Electron-Withdrawing Groups : Chlorine or fluorine substituents enhance bioactivity in agrochemical applications but may introduce toxicity concerns .

- Amino vs. Carboxylic Acid: Amino-substituted pyrazoles show higher antimicrobial potency, while carboxylic acid derivatives are preferred for metal coordination in catalysis .

Biological Activity

1-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound includes a methoxy group at the para position of the phenyl ring and a carboxylic acid functional group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation. Studies indicate that it may act as a non-selective inhibitor of COX-1 and COX-2, leading to anti-inflammatory effects .

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, this compound exhibited significant antiproliferative activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vivo models. In one study, it significantly reduced carrageenan-induced paw edema in rats, suggesting its effectiveness comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

A comprehensive study assessed the anticancer properties of this compound across multiple cancer types. It demonstrated:

- Inhibition of Cell Proliferation : The compound showed IC50 values ranging from 0.08 µM to 0.49 µM against various cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : Molecular docking studies revealed that it binds effectively to targets involved in cell cycle regulation and apoptosis pathways, enhancing its therapeutic efficacy against cancer .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) against certain bacterial strains was reported to be around 128 μg/mL .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.